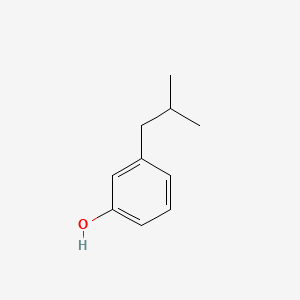

3-(2-Methylpropyl)phenol

Description

Properties

CAS No. |

30749-25-8 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-(2-methylpropyl)phenol |

InChI |

InChI=1S/C10H14O/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8,11H,6H2,1-2H3 |

InChI Key |

ZKSISJGIJFEBMS-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=CC=C1)O |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

3-(2-Methylpropyl)phenol CAS number 30749-25-8

3-(2-Methylpropyl)phenol (CAS 30749-25-8): A Comprehensive Technical Guide on Environmental Metabolism, Synthesis, and Analytical Profiling

Executive Summary

3-(2-Methylpropyl)phenol, commonly referred to as 3-isobutylphenol or m-isobutylphenol, is a highly versatile phenolic compound with the molecular formula C₁₀H₁₄O. While traditionally recognized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and organophosphate materials, recent ecotoxicological research has repositioned this compound as a critical biomarker in environmental science. Specifically, it is a key, highly toxic intermediate metabolite generated during the biodegradation of the ubiquitous non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.

This whitepaper provides an authoritative, in-depth analysis of 3-(2-methylpropyl)phenol, detailing its physicochemical properties, synthetic pathways, environmental pharmacokinetics, natural occurrence, and the step-by-step analytical methodologies required for its quantification in complex matrices.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of 3-(2-methylpropyl)phenol is essential for predicting its behavior in both synthetic reactors and environmental ecosystems. The presence of the isobutyl group at the meta position relative to the hydroxyl group imparts specific steric and electronic effects, influencing its reactivity in electrophilic aromatic substitutions and its binding affinity to microbial degradation enzymes[1][2].

Table 1: Physicochemical and Structural Data of 3-(2-Methylpropyl)phenol

| Property | Value / Description |

| IUPAC Name | 3-(2-methylpropyl)phenol |

| CAS Registry Number | 30749-25-8 |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| SMILES String | CC(C)CC1=CC(=CC=C1)O |

| Boiling Point | ~237-238 °C at 760 mmHg |

| InChIKey | ZKSISJGIJFEBMS-UHFFFAOYSA-N |

| Structural Classification | Alkylphenol |

Environmental Fate: The Ibuprofen Biodegradation Paradigm

The most critical contemporary application of 3-(2-methylpropyl)phenol research lies in environmental monitoring and wastewater treatment plant (WWTP) efficacy. Ibuprofen (IBU) is a pervasive aquatic micropollutant. Recent metagenomic and metabolomic analyses have identified that specific Gram-positive bacteria, such as Patulibacter medicamentivorans, metabolize IBU through divergent biochemical pathways[3].

The Causality of Toxicity in Biotransformation

The biodegradation of IBU is not universally detoxifying. Enzymatic action by P. medicamentivorans triggers two primary pathways:

-

The Ring Cleavage Pathway (Detoxification): IBU is converted to catechol derivatives, leading to rapid aromatic ring cleavage. This produces highly soluble, aliphatic acids that integrate safely into the microbial tricarboxylic acid (TCA) cycle.

-

The Alkylphenol Pathway (Toxification): IBU undergoes decarboxylation and hydroxylation, yielding isobutylbenzene and subsequently 3-(2-methylpropyl)phenol [3].

Why is this pathway problematic? The formation of 3-(2-methylpropyl)phenol retains the intact, hydrophobic aromatic ring while introducing a reactive phenolic hydroxyl group. This specific structure exhibits significantly higher toxicity to aquatic indicator species (e.g., Daphnia magna, green algae) than the parent IBU compound[3]. The phenol moiety can act as an uncoupler of oxidative phosphorylation and induce severe oxidative stress in aquatic organisms. Furthermore, the persistence of these metabolites in the "plastisphere" (microbial biofilms on microplastics) exacerbates their dissemination in urban waterbodies[4].

Fig 1. Divergent biodegradation of Ibuprofen highlighting 3-isobutylphenol formation.

Natural Occurrence & Pharmacognosy

Beyond synthetic and environmental origins, 3-(2-methylpropyl)phenol is identified as a naturally occurring secondary metabolite. It has been isolated from the ethanolic extracts of Antrodia cinnamomea, a highly valued medicinal mushroom endemic to Taiwan[5].

In pharmacognosy, the ethanolic extraction of A. cinnamomea mycelium isolates lipophilic compounds, including benzenoids, triterpenoids, and alkylphenols like 3-isobutylphenol. These extracts demonstrate potent hepatoprotective effects by activating the HO-1 and phase II enzymes via the MAPKs-mediated Nrf-2 signaling pathway, highlighting the compound's potential synergistic role in anti-inflammatory nutraceuticals[5].

Chemical Synthesis & Industrial Applications

In industrial chemistry, 3-(2-methylpropyl)phenol serves as a precursor for advanced materials, including poly(arylene ether) thermosetting resins and organophosphate flame retardants[2][6].

Synthesis Mechanism: Friedel-Crafts Alkylation

The industrial synthesis of isobutylphenols typically relies on the Friedel-Crafts alkylation of phenol using isobutylene (2-methylpropene)[2].

-

Catalyst Selection: A Lewis acid, such as Aluminum Chloride (AlCl₃), is utilized. Causality: AlCl₃ coordinates with the pi-electrons of isobutylene, generating a highly reactive tert-butyl or isobutyl carbocation.

-

Regioselectivity: While the hydroxyl group of phenol is an ortho/para director, the bulky nature of the isobutyl group creates significant steric hindrance. By carefully controlling thermodynamic conditions (temperature and reaction time), the equilibrium can be driven to favor specific isomers, which are subsequently separated via fractional distillation.

-

Downstream Application: The purified 3-(2-methylpropyl)phenol can be reacted with phosphorylating agents (e.g., POCl₃) to yield tris(isobutylphenyl) phosphates, which are utilized as robust, thermally stable plasticizers[2]. Furthermore, it is utilized in oxidative coupling reactions using tertiary amine-basic cupric salt complexes to form self-condensation polymers[6].

Analytical Methodologies: Extraction and Quantification

To accurately monitor 3-(2-methylpropyl)phenol in environmental wastewater or biological extracts, a highly sensitive, self-validating analytical protocol combining Solid Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) is required.

Step-by-Step Protocol: SPE and GC-MS Analysis

Phase 1: Sample Preparation & Solid Phase Extraction (SPE) Rationale: Aqueous environmental samples contain inorganic salts and humic acids that suppress MS ionization. SPE using Hydrophilic-Lipophilic Balance (HLB) cartridges selectively isolates the moderately polar alkylphenol.

-

Conditioning: Condition the HLB cartridge with 5 mL of HPLC-grade methanol, followed by 5 mL of ultrapure deionized water.

-

Loading: Load 500 mL of the filtered wastewater sample (adjusted to pH 3.0 with HCl to ensure the phenol is fully protonated and un-ionized) at a flow rate of 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol/water solution to elute highly polar interferents.

-

Elution: Elute the target analytes using 2 × 3 mL of pure methanol.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of ultra-high purity Nitrogen (N₂) at 35°C.

Phase 2: Derivatization Rationale: Phenolic hydroxyl groups exhibit poor volatility and tend to cause peak tailing on standard non-polar GC columns. Derivatization converts the hydroxyl group into a trimethylsilyl (TMS) ether, drastically improving chromatographic resolution.

-

Reconstitute the dried extract in 100 µL of anhydrous pyridine.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

-

Incubate the sealed vial at 70°C for 30 minutes.

-

Allow to cool to room temperature before transferring to a GC autosampler vial.

Phase 3: GC-MS Analysis (Self-Validating System)

-

Internal Standard: Spike the sample with 4-n-nonylphenol-d4 prior to SPE. Causality: The deuterated internal standard corrects for any analyte loss during extraction and variations in derivatization efficiency, ensuring absolute quantitative trustworthiness.

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

-

Oven Program: Initial hold at 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the TMS-derivatized 3-(2-methylpropyl)phenol to eliminate background noise.

Fig 2. Step-by-step analytical workflow for the extraction and quantification of 3-isobutylphenol.

References

-

National Center for Biotechnology Information (NCBI). "3-(2-Methylpropyl)phenol | C10H14O | CID 12410949 - PubChem". PubChem. Available at:[Link]

-

National Library of Medicine (NIH). "Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions". PubMed. Available at:[Link]

-

National Library of Medicine (NIH). "Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea". PMC. Available at:[Link]

-

American Chemical Society (ACS). "Temporal Dynamics of Antibiotic Resistome in the Plastisphere during Microbial Colonization". Environmental Science & Technology. Available at:[Link]

- Google Patents. "US3306875A - Oxidation of phenols and resulting products". Google Patents.

Sources

- 1. 3-(2-Methylpropyl)phenol | C10H14O | CID 12410949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tris[4-(2-methylpropyl)phenyl] phosphate | 68937-40-6 | Benchchem [benchchem.com]

- 3. Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evidence-Based Nutraceuticals Derived from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3306875A - Oxidation of phenols and resulting products - Google Patents [patents.google.com]

Comprehensive Physicochemical Profiling and Analytical Methodologies for 3-Isobutylphenol

Executive Summary

As a Senior Application Scientist, I approach the characterization of 3-isobutylphenol (CAS: 30749-25-8) not merely as a static chemical entity, but as a dynamic participant in environmental ecosystems and analytical workflows. Understanding the causality behind its structural properties—specifically the interplay between its hydrophobic isobutyl tail and its polar phenolic head—is critical. This structural duality dictates its analytical behavior, biological permeability, and environmental persistence.

This whitepaper synthesizes the fundamental physicochemical properties of 3-isobutylphenol, elucidates its role as a recalcitrant metabolite of the pharmaceutical drug ibuprofen, and provides a self-validating, step-by-step analytical protocol for its quantification in complex matrices.

Physicochemical Profiling

The behavior of 3-isobutylphenol in both biological systems and chromatographic columns is governed by its thermodynamic and structural metrics. Table 1 summarizes its core physicochemical data, sourced directly from the [1].

Table 1: Key Physicochemical Properties of 3-Isobutylphenol

| Property | Value | Mechanistic Implication |

| Chemical Name | 3-(2-methylpropyl)phenol | Defines the meta-substitution pattern. |

| CAS Registry Number | 30749-25-8 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | C₁₀H₁₄O | Indicates a high carbon-to-heteroatom ratio. |

| Exact Mass | 150.104465 Da | Critical for high-resolution mass spectrometry (HRMS)[1]. |

| XLogP3 (Lipophilicity) | 3.2 | Drives high partitioning into lipid bilayers and C18 stationary phases[1]. |

| Topological Polar Surface Area | 20.2 Ų | Low TPSA ensures rapid passive diffusion across biological membranes[1]. |

| H-Bond Donors / Acceptors | 1 / 1 | The single -OH group dictates pH-dependent ionization (pKa ~10)[1]. |

| Rotatable Bonds | 2 | Confers moderate conformational flexibility to the isobutyl chain[1]. |

Environmental Fate: The Ibuprofen Biodegradation Pathway

In environmental matrices, 3-isobutylphenol is frequently encountered as a recalcitrant intermediate in the microbial degradation of the ubiquitous non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Research on the aerobic biodegradation of ibuprofen by the Gram-positive bacterium reveals a bifurcated metabolic fate[2]. The primary pathway is highly efficient, involving rapid hydroxylation and oxidation to catechol derivatives, which culminates in enzymatic aromatic ring cleavage[2].

However, a secondary pathway proceeds via the decarboxylation of ibuprofen to isobutylbenzene, followed by hydroxylation to yield 3-isobutylphenol [2]. This secondary pathway is highly problematic from an ecotoxicological standpoint. The resulting 3-isobutylphenol exhibits comparatively higher aquatic toxicity and lower biodegradability than both the parent drug and the catechol intermediates[2].

Fig 1: Divergent biodegradation pathways of Ibuprofen highlighting 3-isobutylphenol formation.

Ecotoxicological Implications & QSAR Modeling

The elevated toxicity of 3-isobutylphenol is mechanistically driven by its physicochemical profile. rely heavily on the octanol-water partition coefficient (logP) to predict acute aquatic toxicity.

For 3-isobutylphenol, the logP of 3.2 places it in a critical window for bioaccumulation. In standard aquatic models, such as the fathead minnow (Pimephales promelas), the molecule exerts toxicity through polar narcosis . The phenolic hydroxyl group provides a hydrogen-bond donor site that interacts with membrane proteins, while the hydrophobic isobutyl chain anchors the molecule within the lipid bilayer's core, disrupting cellular respiration and membrane fluidity.

Advanced Analytical Characterization Protocol

To quantify trace levels of 3-isobutylphenol in complex environmental effluents, we must design a self-validating analytical system. The following LC-MS/MS protocol is engineered based on the molecule's specific physicochemical traits, ensuring that every experimental choice has a clear mechanistic rationale.

Self-Validating System Mechanism

This protocol incorporates a stable isotope-labeled internal standard (SIL-IS), specifically 3-isobutylphenol-d4 , spiked into the sample prior to extraction. By continuously monitoring the peak area ratio of the native analyte to the SIL-IS, the system automatically corrects for variable Solid Phase Extraction (SPE) recovery rates and matrix-induced ion suppression. This ensures the final quantified concentration is an absolute, validated reflection of the sample's true state.

Step-by-Step LC-MS/MS Workflow

Step 1: Matrix Preparation and Solid Phase Extraction (SPE)

-

Causality: Environmental water samples contain humic acids that cause severe ion suppression. We utilize a polymeric reversed-phase sorbent (Oasis HLB) to isolate the target analyte.

-

Acidify 500 mL of the aqueous sample to pH 3.0 using 1M HCl.

-

Rationale: At pH 3.0, the phenolic hydroxyl group (pKa ~10) is fully protonated and neutral, maximizing its hydrophobic retention on the SPE sorbent.

-

-

Spike the sample with 10 ng/L of 3-isobutylphenol-d4 (SIL-IS).

-

Condition the SPE cartridge with 5 mL methanol followed by 5 mL acidified water (pH 3.0).

-

Load the sample at a controlled flow rate of 5 mL/min.

-

Elute with 5 mL of methanol/ethyl acetate (1:1, v/v), evaporate to dryness under a gentle nitrogen stream, and reconstitute in 1 mL of the initial mobile phase.

Step 2: Chromatographic Separation (RP-HPLC)

-

Causality: A C18 column (2.1 x 100 mm, 1.7 µm) provides optimal hydrophobic interactions with the isobutyl aliphatic chain.

-

Set Mobile Phase A to Water with 10 mM ammonium acetate (pH ~9.0) and Mobile Phase B to Methanol.

-

Rationale for pH 9.0: Unlike standard acidic mobile phases used for basic drugs, a basic mobile phase promotes the deprotonation of the phenol to its phenoxide ion ( [M−H]− ) prior to entering the ESI source, exponentially increasing negative ion mode sensitivity.

-

-

Execute a linear gradient from 30% B to 95% B over 8 minutes.

Step 3: ESI-MS/MS Detection

-

Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-).

-

Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 149.1 → m/z 105.1 .

-

Rationale: The precursor ion m/z 149.1 corresponds to the deprotonated molecule [M−H]− . The product ion m/z 105.1 results from the loss of the isobutyl group ( −44 Da), yielding a highly stable phenoxide radical fragment. Monitoring this specific transition ensures absolute selectivity against isobaric background noise.

-

Fig 2: Step-by-step LC-MS/MS analytical workflow for the quantification of 3-isobutylphenol.

References

-

Title: 3-(2-Methylpropyl)phenol | C10H14O | CID 12410949 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions Source: Environmental Technology, Taylor & Francis URL: [Link]

-

Title: Review of (Quantitative) Structure–Activity Relationships for Acute Aquatic Toxicity Source: QSAR & Combinatorial Science (via ResearchGate) URL: [Link]

Sources

An In-depth Technical Guide to the Spectral Data of 3-Isobutylphenol

Introduction: The Analytical Significance of 3-Isobutylphenol

3-Isobutylphenol, a substituted aromatic alcohol, presents a compelling case study for the power of modern spectroscopic techniques in the precise elucidation of molecular structure. For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of such molecules are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products and chemical intermediates. The subtle positioning of the isobutyl group on the phenol ring at the meta position gives rise to a unique electronic and steric environment, which is reflected in its characteristic spectral fingerprint.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-isobutylphenol. Moving beyond a simple presentation of data, this guide delves into the causality behind experimental choices and the logic of spectral interpretation, embodying the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Molecular Structure and Isomeric Context

To fully appreciate the spectral data of 3-isobutylphenol, it is essential to consider its molecular structure in the context of its isomers, 2-isobutylphenol and 4-isobutylphenol. The position of the alkyl substituent significantly influences the electronic distribution within the aromatic ring and, consequently, the chemical environment of each atom.

Caption: Molecular structure of 3-isobutylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of 3-isobutylphenol is characterized by distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the isobutyl group. The meta-substitution pattern leads to a more complex splitting of the aromatic signals compared to its ortho and para isomers.

Table 1: Predicted ¹H NMR Spectral Data for 3-Isobutylphenol (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (H-5) |

| ~6.80 | d | 1H | Ar-H (H-6) |

| ~6.70 | s | 1H | Ar-H (H-2) |

| ~6.65 | d | 1H | Ar-H (H-4) |

| ~4.8 (variable) | s (broad) | 1H | Ar-OH |

| 2.45 | d | 2H | Ar-CH₂- |

| 1.85 | m | 1H | -CH(CH₃)₂ |

| 0.90 | d | 6H | -CH(CH₃)₂ |

Note: Predicted chemical shifts are based on established increments for substituted benzenes and data from analogous compounds.

Interpretation and Causality:

-

Aromatic Region (6.5-7.5 ppm): The aromatic protons of 3-isobutylphenol are expected to appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The H-5 proton, being meta to both the hydroxyl and isobutyl groups, is predicted to be a triplet. The H-6 and H-4 protons, ortho and para to the hydroxyl group respectively, will be doublets, while the H-2 proton, situated between the two substituents, will likely appear as a singlet or a narrowly split signal.[1]

-

Phenolic Proton (variable, ~4.8 ppm): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[1] It typically appears as a broad singlet and its signal can be exchanged with D₂O, confirming its identity.[2]

-

Isobutyl Group (0.9-2.5 ppm): The isobutyl group gives rise to three distinct signals: a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the aromatic ring. The splitting pattern follows the n+1 rule.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Isobutylphenol (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C-OH (C-1) |

| ~140.0 | C-alkyl (C-3) |

| ~129.5 | Ar-CH (C-5) |

| ~121.0 | Ar-CH (C-6) |

| ~116.0 | Ar-CH (C-4) |

| ~113.0 | Ar-CH (C-2) |

| ~45.0 | Ar-CH₂- |

| ~30.0 | -CH(CH₃)₂ |

| ~22.5 | -CH(CH₃)₂ |

Note: Predicted chemical shifts are based on established increments for substituted benzenes and data from analogous compounds.[4][5][6]

Interpretation and Causality:

-

Aromatic Carbons (110-160 ppm): The carbon atom attached to the hydroxyl group (C-1) is the most deshielded due to the electronegativity of oxygen. The carbon atom bearing the isobutyl group (C-3) is also significantly downfield. The remaining aromatic carbons have distinct chemical shifts due to the electronic effects of the substituents.

-

Alkyl Carbons (20-50 ppm): The carbons of the isobutyl group appear in the upfield region of the spectrum, with the methylene carbon being the most deshielded due to its proximity to the aromatic ring.

Experimental Protocol: NMR Spectroscopy

A well-defined protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: Experimental workflow for NMR analysis of 3-isobutylphenol.

Rationale for Experimental Choices:

-

Deuterated Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is used to avoid a large proton signal from the solvent that would obscure the analyte signals.[7]

-

Tetramethylsilane (TMS): TMS is an inert, volatile compound with a single, sharp proton signal that is upfield of most organic protons, making it an excellent internal standard for chemical shift calibration.[1]

-

Shimming: The process of shimming adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is critical for obtaining sharp, well-resolved NMR signals.

-

Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum by removing the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3-Isobutylphenol

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3350 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100-3000 | C-H stretch (aromatic) | Medium |

| 2950-2850 | C-H stretch (aliphatic) | Strong |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium |

| ~1230 | C-O stretch (phenol) | Strong |

| ~880, ~780, ~690 | C-H out-of-plane bend (aromatic) | Strong |

Note: Predicted wavenumbers are based on characteristic absorption frequencies for functional groups.[8][9][10]

Interpretation and Causality:

-

O-H Stretch (~3350 cm⁻¹): The most prominent feature in the IR spectrum of 3-isobutylphenol is a strong, broad absorption band corresponding to the O-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding between phenol molecules.[11]

-

C-H Stretches (2850-3100 cm⁻¹): The spectrum will show distinct C-H stretching absorptions for the sp²-hybridized carbons of the aromatic ring (above 3000 cm⁻¹) and the sp³-hybridized carbons of the isobutyl group (below 3000 cm⁻¹).

-

Aromatic C=C Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the benzene ring and arise from the stretching of the carbon-carbon double bonds.

-

C-O Stretch (~1230 cm⁻¹): The strong absorption around 1230 cm⁻¹ is indicative of the C-O stretching vibration in a phenol.

-

C-H Out-of-Plane Bending (690-880 cm⁻¹): The pattern of these strong absorptions in the fingerprint region is diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, strong bands are expected around 690, 780, and 880 cm⁻¹.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of liquid or solid samples.

Caption: Experimental workflow for ATR-FTIR analysis.

Rationale for Experimental Choices:

-

Attenuated Total Reflectance (ATR): ATR is a preferred sampling technique as it requires minimal sample preparation and is suitable for both liquids and solids. It works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.

-

Background Spectrum: A background spectrum is recorded to account for any absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself, ensuring that the final spectrum is only that of the sample.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 3-Isobutylphenol

| m/z | Proposed Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

| 107 | [M - C₃H₇]⁺ or [C₇H₇O]⁺ (tropylium-like ion) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for alkylphenols.[12][13]

Interpretation and Causality:

-

Molecular Ion Peak (m/z 150): The molecular ion peak corresponds to the intact molecule with one electron removed. The presence of a relatively stable aromatic ring in 3-isobutylphenol should result in a reasonably intense molecular ion peak.[13]

-

Benzylic Cleavage (m/z 107): A common fragmentation pathway for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage). For 3-isobutylphenol, this would result in the loss of a propyl radical (C₃H₇) to form a stable, resonance-stabilized ion at m/z 107. This is often the base peak in the spectrum.

-

Loss of a Methyl Group (m/z 135): Loss of a methyl radical from the isobutyl group is another likely fragmentation pathway.

-

Aromatic Fragments (m/z 91, 77): Further fragmentation of the aromatic ring can lead to the formation of the tropylium ion (m/z 91) and the phenyl cation (m/z 77).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like 3-isobutylphenol, as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

Caption: Experimental workflow for GC-MS analysis.

Rationale for Experimental Choices:

-

Gas Chromatography (GC): GC is used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest.

-

Electron Ionization (EI): EI at 70 eV is a standard ionization technique that imparts enough energy to the molecule to cause reproducible fragmentation, creating a characteristic mass spectrum that can be compared to spectral libraries.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical framework for the structural elucidation of 3-isobutylphenol. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and insights into the molecule's fragmentation pathways under energetic conditions. Together, these techniques offer a powerful and synergistic approach to the unambiguous characterization of organic molecules, a cornerstone of modern chemical research and development.

References

-

PubChem. 3-Butylphenol. National Center for Biotechnology Information. [Link]

-

NIST. 3-Methyl-4-isopropylphenol. National Institute of Standards and Technology. [Link]

-

Pharmaffiliates. 3-Isobutylphenol. [Link]

-

NIST. 3-Butylphenol. National Institute of Standards and Technology. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

mzCloud. 3-tert-Butylphenol. [Link]

-

PubChem. 2-Isobutylphenol. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Isopropylphenol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Isobutylphenol. [Link]

-

Royal Society of Chemistry. Supporting information for - Rsc.org. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

SpectraBase. 3,5-Diisopropylphenol - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST. Phenol, 4-(2-methylpropyl)-. National Institute of Standards and Technology. [Link]

-

National Center for Biotechnology Information. Current NMR Techniques for Structure-Based Drug Discovery. [Link]

-

University of Wisconsin-Madison. NMR Sample Preparation. [Link]

-

National Center for Biotechnology Information. Multiple isotopic labels for quantitative mass spectrometry. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Chemistry LibreTexts. 3.10: 13C-NMR Spectroscopy. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

The Good Scents Company. 3-isopropyl phenol. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Northern Illinois University. IR Absorption Frequencies. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry: HL): Revision Note. [Link]

-

National Center for Biotechnology Information. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

-

University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

ResearchGate. 13 C-NMR Shift Assignments for the Compounds 1, 2, and 3. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

UCLA. IR Chart. [Link]

Sources

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. NIST Chemistry WebBook [webbook.nist.gov]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. whitman.edu [whitman.edu]

The Biological and Ecotoxicological Profile of 3-(2-Methylpropyl)phenol: From NSAID Biodegradation to Polar Narcosis

Executive Summary

While blockbuster pharmaceuticals dominate pharmacological literature, the environmental biotransformation of these drugs often yields intermediate metabolites with distinct, and sometimes more severe, biological activities. 3-(2-Methylpropyl)phenol (also known as 3-isobutylphenol; CAS: 30749-25-8) is a prime example[1]. Structurally classified as a short-chain mono-alkylphenol, it is primarily recognized in contemporary literature as a highly toxic, recalcitrant intermediate formed during the microbial biodegradation of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[2].

This technical guide synthesizes the biogenesis, toxicodynamics, and analytical methodologies associated with 3-(2-Methylpropyl)phenol, providing drug development professionals and environmental toxicologists with a comprehensive framework for understanding and quantifying its biological impact.

Biogenesis: The Ibuprofen Biodegradation Pathway

Ibuprofen is one of the most widely consumed NSAIDs globally, leading to significant concentrations in municipal wastewater. Conventional wastewater treatment plants (WWTPs) rely on microbial consortia to degrade these micropollutants. Strains such as the Gram-positive bacterium Patulibacter medicamentivorans have been isolated from WWTP sludge and identified as capable of metabolizing ibuprofen under aerobic conditions[2][3].

The enzymatic biotransformation of ibuprofen does not immediately yield benign end-products. Instead, the degradation pathway involves initial hydroxylation followed by decarboxylation and demethylation, leading to the formation of intermediate chemical structures like isobutylbenzene and 3-(2-Methylpropyl)phenol [2].

Crucially, the formation of 3-(2-Methylpropyl)phenol represents a "bottleneck" in the degradation pathway where the intermediate exhibits comparatively higher toxicity and lower biodegradability than the parent ibuprofen molecule[2][3]. To fully mineralize, this phenolic intermediate must undergo subsequent catechol formation and aromatic ring cleavage via bacterial dioxygenases[2].

Biochemical degradation pathway of ibuprofen yielding 3-(2-Methylpropyl)phenol.

Toxicodynamics: The Mechanism of Polar Narcosis

Unlike ibuprofen, which exerts its biological activity via the specific, targeted inhibition of cyclooxygenase (COX) enzymes, 3-(2-Methylpropyl)phenol operates through a completely different toxicodynamic mechanism known as polar narcosis [4].

As a short-chain mono-alkylphenol with an XLogP3 of approximately 3.2[1], 3-(2-Methylpropyl)phenol is highly lipophilic but possesses a polar hydroxyl headgroup. This amphiphilic nature allows it to readily partition into the lipid bilayers of biological membranes.

Mechanism of Action:

-

Membrane Accumulation: The isobutyl chain inserts into the hydrophobic core of the lipid bilayer, while the polar phenolic hydroxyl group interacts with the phospholipid heads[4].

-

Fluidization and Expansion: This accumulation causes unspecific, reversible alterations in membrane fluidity and volume.

-

Ion Channel Disruption: The physical distortion of the membrane alters the conformational dynamics of embedded membrane proteins (e.g., ion channels and receptors), leading to neuromuscular depression. This is mechanistically analogous to the action of cataleptic general anesthetics like propofol (2,6-diisopropylphenol)[4].

Because this mechanism is unspecific, 3-(2-Methylpropyl)phenol exhibits broad-spectrum acute toxicity across diverse aquatic taxa, including Daphnia magna, fish, and green algae, often at concentrations lower than those required for ibuprofen toxicity[2].

Mechanism of unspecific polar narcosis induced by mono-alkylphenols in lipid bilayers.

Quantitative Ecotoxicity and Pharmacological Profile

To contextualize the biological impact of 3-(2-Methylpropyl)phenol, we must compare its physicochemical and toxicological parameters against its parent compound. Toxicological read-across studies for short-chain mono-alkylphenols establish a No Observed Adverse Effect Level (NOAEL) of approximately 50 mg/kg bw/d in mammalian models (rat oral gavage), driven primarily by reversible systemic toxicity[4].

Table 1: Comparative Profile of Ibuprofen vs. 3-(2-Methylpropyl)phenol

| Parameter | Ibuprofen (Parent NSAID) | 3-(2-Methylpropyl)phenol (Metabolite) |

| Molecular Weight | 206.28 g/mol | 150.22 g/mol [1] |

| Lipophilicity (LogP) | ~3.9 | 3.2[1] |

| Primary Mode of Action | COX-1 / COX-2 Inhibition | Unspecific Polar Narcosis[4] |

| Aquatic Ecotoxicity | Baseline | Elevated (Highly Toxic)[2] |

| Mammalian NOAEL | ~10-50 mg/kg bw/d | ~50 mg/kg bw/d (Read-Across)[4] |

| Environmental Fate | Moderately Biodegradable | Recalcitrant Intermediate[2][3] |

Self-Validating Experimental Protocols

To isolate, quantify, and assess the biological activity of 3-(2-Methylpropyl)phenol from biological or environmental matrices, researchers must employ rigorous, self-validating workflows.

Protocol A: Solid-Phase Extraction (SPE) and LC-MS/MS Quantification

This protocol is designed to extract phenolic metabolites from bioreactor effluents.

-

Sample Acidification (Crucial Step): Obtain a 50 mL aliquot of the bioreactor effluent. Adjust the pH to 3.0 using 1M HCl.

-

Causality: 3-(2-Methylpropyl)phenol has a pKa of ~10. At pH 3, the phenolic hydroxyl group is fully protonated and uncharged. This maximizes its hydrophobicity, ensuring complete retention on the reversed-phase SPE sorbent.

-

-

Internal Standard Spiking: Spike the sample with 50 ng of a stable isotope-labeled internal standard (e.g., Phenol-d5).

-

Self-Validation: This internal standard corrects for matrix-induced ion suppression during MS analysis and validates extraction recovery efficiency.

-

-

SPE Loading and Elution: Condition an Oasis HLB cartridge with 5 mL methanol followed by 5 mL acidified water (pH 3). Load the sample at 5 mL/min. Elute the analytes using 5 mL of 100% methanol, which easily disrupts the hydrophobic interactions between the alkyl chain and the sorbent.

-

LC-MS/MS Analysis: Evaporate the eluate under a gentle N₂ stream and reconstitute in 1 mL of mobile phase (Water/Acetonitrile with 0.1% NH₄OH).

-

Causality: The basic mobile phase (NH₄OH) forces the deprotonation of the phenol into a phenoxide anion. This drastically enhances ionization efficiency in Negative Electrospray Ionization (ESI-) mode, allowing for highly sensitive detection of the [M-H]⁻ ion at m/z 149.1.

-

Self-validating analytical workflow for the extraction and LC-MS/MS quantification of alkylphenols.

Protocol B: Acute Ecotoxicity Assessment (Daphnia magna Immobilization)

To validate the "comparatively higher toxicity" of the metabolite[2], an acute immobilization assay must be performed.

-

Organism Preparation: Select neonates (<24 hours old) from a healthy, parthenogenetic Daphnia magna culture maintained in reconstituted hard water.

-

Concentration Gradient & Carrier Solvent: Prepare a geometric series of 3-(2-Methylpropyl)phenol concentrations (e.g., 0.1, 1.0, 10, 50 mg/L).

-

Causality: Due to the compound's lipophilicity (LogP 3.2), it has low aqueous solubility. Dissolve the compound in a carrier solvent (DMSO) at a final assay concentration of <0.1% v/v. A dedicated solvent control group is mandatory to prove the solvent itself is not inducing narcosis.

-

-

Exposure: Incubate 20 neonates per concentration at 20°C in the dark for 48 hours. Record immobilization (defined as the inability to swim within 15 seconds after gentle agitation of the test vessel).

-

System Self-Validation (Reference Toxicant): Concurrently run a positive control assay using Potassium Dichromate (K₂Cr₂O₇).

-

Validation Logic: The EC₅₀ of the reference toxicant must fall within the laboratory's historical control chart limits (typically 0.6 - 2.1 mg/L). If it falls outside this range, the biological sensitivity of the Daphnia batch is compromised, and the entire assay must be invalidated and repeated.

-

References

-

3-(2-Methylpropyl)phenol | C10H14O | CID 12410949 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions Source: PubMed (nih.gov) URL:[Link]

-

Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions - Taylor & Francis Group Source: Figshare URL:[Link]

-

Effect of the type of amino acid on the biodegradation of ibuprofen derivatives Source: Interdisciplinary Centre for Mathematical and Computational Modelling (ICM) URL:[Link]

-

Read-Across for Rat Oral Gavage Repeated-Dose Toxicity for Short-Chain Mono-Alkylphenols: A Case Study Source: ResearchGate URL:[Link]

Sources

- 1. 3-(2-Methylpropyl)phenol | C10H14O | CID 12410949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolite identification of ibuprofen biodegradation by Patulibacter medicamentivorans under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandf.figshare.com [tandf.figshare.com]

- 4. researchgate.net [researchgate.net]

3-(2-Methylpropyl)phenol safety and handling precautions

Whitepaper: Comprehensive Safety, Handling, and Analytical Profiling of 3-(2-Methylpropyl)phenol

Introduction & Pharmacological Context

3-(2-Methylpropyl)phenol, widely known as 3-isobutylphenol, is a critical chemical intermediate and a prominent degradation impurity associated with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[1]. In the context of drug development and environmental pharmacokinetics, monitoring this specific metabolite is paramount. When ibuprofen undergoes microbial degradation in wastewater or environmental systems, it frequently converts into 3-isobutylphenol—a transformation that paradoxically increases the compound's acute aquatic toxicity before further oxidation neutralizes it[2].

For analytical chemists and drug development professionals, understanding the physicochemical behavior, toxicological mechanisms, and rigorous handling requirements of 3-isobutylphenol is essential for maintaining laboratory safety and ensuring the integrity of API (Active Pharmaceutical Ingredient) impurity profiling.

Physicochemical Properties & Hazard Profiling

The structural nature of 3-isobutylphenol—a benzene ring substituted with a hydroxyl group and an isobutyl chain—dictates its behavior as a lipophilic, weakly acidic compound. This structure is responsible for its specific hazard classifications under the Globally Harmonized System (GHS).

Table 1: Quantitative Data and Hazard Profile

| Property / Parameter | Value / Description |

|---|---|

| IUPAC Name | 3-(2-Methylpropyl)phenol |

| Common Synonyms | 3-Isobutylphenol, m-Isobutylphenol |

| CAS Registry Number | 30749-25-8 |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| Storage Conditions | 2–8°C, protected from light and oxidizers[1] |

| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation), H400/H410 (Aquatic Toxicity) |

Mechanisms of Toxicity and Environmental Degradation

The causality behind the elevated toxicity of 3-isobutylphenol lies in its classification as a short-chain mono-alkylphenol. Unlike the parent compound ibuprofen, which possesses a polar carboxylic acid moiety that increases aqueous solubility, 3-isobutylphenol acts via a mechanism known as polar narcosis [3].

Polar narcotics interact unspecifically and reversibly with biological membranes. The lipophilic isobutyl group anchors the molecule into the lipid bilayer, while the polar phenolic hydroxyl group interacts with the membrane surface, leading to structural disruption and altered membrane fluidity[3]. This mechanism explains why the initial biodegradation of ibuprofen by bacteria such as Patulibacter medicamentivorans yields an intermediate with comparatively higher toxicity to aquatic organisms (e.g., daphnia and green algae)[4],[5].

Ibuprofen microbial degradation pathway to 3-isobutylphenol.

Rigorous Safety & Handling Precautions

Because 3-isobutylphenol is a phenolic compound, standard laboratory safety protocols must be aggressively enforced to prevent dermal absorption and respiratory irritation.

-

Personal Protective Equipment (PPE): The use of nitrile or neoprene gloves is strictly required. Phenolic compounds are known to rapidly permeate and degrade standard latex gloves, leading to undetected dermal exposure. Safety goggles must be worn to mitigate the risk of severe eye irritation (H319).

-

Engineering Controls: All handling of the neat standard or highly concentrated solutions must occur within a certified chemical fume hood . The compound's volatility at room temperature can lead to the accumulation of vapors that cause respiratory tract irritation (H335).

-

Storage Causality: The compound must be stored at 2–8°C[1]. Phenols are susceptible to auto-oxidation when exposed to ambient light and atmospheric oxygen, which can lead to the formation of quinones. This degradation compromises the integrity of the chemical when used as an analytical reference standard.

Self-Validating Analytical Protocol for Impurity Profiling

To accurately quantify 3-isobutylphenol in API stability testing or environmental effluent, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following methodology incorporates a self-validating loop using an isotopically labeled internal standard to guarantee that matrix suppression and extraction losses are mathematically corrected.

Step-by-Step Methodology:

-

Sample Preparation & Spiking: Aliquot 10.0 mL of the aqueous sample. Immediately spike with 50 µL of an isotopically labeled internal standard (e.g., Ibuprofen-d3 or Phenol-d5 at 1 µg/mL). Causality: Spiking before any extraction step ensures that the internal standard undergoes the exact same physical losses as the analyte, self-validating the final recovery calculation.

-

Solid Phase Extraction (SPE): Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water. Load the spiked sample at a flow rate of 1 mL/min.

-

Washing & Elution: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences. Elute the 3-isobutylphenol with 4 mL of 100% methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen (N2) at 35°C. Reconstitute in 1 mL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

-

LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Utilize Electrospray Ionization in negative mode (ESI-). The phenolic hydroxyl group readily loses a proton to form a stable phenoxide anion [M-H]-, providing high sensitivity.

-

Data Validation: Calculate the recovery of the internal standard. The analytical run is only validated if the internal standard recovery falls strictly between 80% and 120%.

Self-validating SPE and LC-MS/MS workflow for 3-isobutylphenol.

References

-

A review on environmental occurrence, toxicity and microbial degradation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate.[Link]

-

CAS No : 30749-25-8 | Product Name : 3-Isobutylphenol. Pharmaffiliates.[Link]

-

Temporal Dynamics of Antibiotic Resistome in the Plastisphere during Microbial Colonization. Environmental Science & Technology - ACS Publications.[Link]

-

Removal of ibuprofen and its transformation products: Experimental and simulation studies. ResearchGate.[Link]

-

Read-Across for Rat Oral Gavage Repeated-Dose Toxicity for Short-Chain Mono-Alkylphenols: A Case Study. ResearchGate.[Link]

Sources

An In-Depth Technical Guide to 3-Isobutylphenol: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isobutylphenol, also known as 3-(2-methylpropyl)phenol, is an organic compound belonging to the alkylphenol family.[1] Its chemical structure, featuring an isobutyl group attached to the meta-position of a phenol ring, imparts a unique combination of properties that make it a valuable intermediate in various industrial applications, including the synthesis of pharmaceuticals and fine chemicals.[1] This technical guide provides a comprehensive overview of the current research on 3-isobutylphenol, covering its synthesis, potential applications, analytical methodologies, and toxicological profile.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of 3-isobutylphenol is essential for its handling, application, and analysis.

| Property | Value | Reference |

| CAS Number | 30749-25-8 | [1] |

| Molecular Formula | C10H14O | [1] |

| Molecular Weight | 150.22 g/mol | [2] |

| Synonyms | m-Isobutylphenol, Meta-isobutylphenol, 3-(2-Methylpropyl)phenol | [1] |

Synthesis of 3-Isobutylphenol

The synthesis of 3-isobutylphenol can be approached through several established organic chemistry methodologies. The choice of a particular synthetic route often depends on factors such as starting material availability, desired purity, and scalability.

Friedel-Crafts Alkylation

A primary and versatile method for the synthesis of alkylphenols is the Friedel-Crafts alkylation.[3][4][5] This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[3] In the context of 3-isobutylphenol synthesis, this would typically involve the reaction of phenol with an isobutylating agent, such as isobutyl bromide or isobutylene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[3][4]

Reaction Causality: The Lewis acid catalyst polarizes the C-X bond of the alkylating agent (where X is a halide), generating a carbocation or a carbocation-like complex.[3] This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-director; therefore, direct alkylation of phenol to achieve high yields of the meta-substituted product is challenging. To circumvent this, a common strategy involves the sulfonation of benzene, followed by alkylation, and subsequent alkali fusion to introduce the hydroxyl group.

Experimental Protocol: Conceptual Friedel-Crafts Alkylation for 3-Isobutylphenol Synthesis

Disclaimer: This is a conceptual protocol based on general Friedel-Crafts principles and should be optimized for safety and efficiency.

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., nitrobenzene, which can favor meta-directing effects, or a less hazardous alternative like dichloromethane).

-

Reactant Addition: A solution of isobutyl bromide in the same solvent is added dropwise to the stirred suspension of the Lewis acid at a controlled temperature (typically cooled in an ice bath to manage the exothermic reaction).

-

Phenol Addition: Subsequently, a solution of a protected phenol or a precursor that directs meta-substitution is added slowly to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched by carefully pouring it onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to isolate 3-isobutylphenol.

Grignard Reaction

An alternative synthetic approach involves the use of a Grignard reagent.[6][7][8][9] This method offers a different pathway to form the crucial carbon-carbon bond.

Reaction Causality: A Grignard reagent, such as isobutylmagnesium bromide, acts as a potent nucleophile. This can be reacted with a suitable electrophile containing the phenol moiety (or a protected version) to construct the desired carbon skeleton. For instance, reacting isobutylmagnesium bromide with a protected 3-bromophenol in the presence of a suitable catalyst could yield the protected 3-isobutylphenol, which can then be deprotected.

Experimental Workflow: Conceptual Grignard Synthesis of 3-Isobutylphenol

Caption: Conceptual workflow for the synthesis of 3-isobutylphenol via a Grignard reaction.

Applications of 3-Isobutylphenol

While specific, large-scale applications of 3-isobutylphenol are not extensively documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in several industrial sectors.

Pharmaceutical Synthesis

Alkylphenols are common structural components in a variety of active pharmaceutical ingredients (APIs).[10] For instance, the isobutylphenyl group is the core of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[11][12][13][14] Although the common synthesis of ibuprofen starts with isobutylbenzene, the potential for 3-isobutylphenol to serve as a precursor for other complex molecules in drug discovery is significant.[11][14] Its utility may lie in multi-step syntheses where the hydroxyl group provides a reactive handle for further chemical transformations.[15]

Agrochemicals and Antioxidants

Phenolic compounds are well-known for their antioxidant properties, which arise from the ability of the hydroxyl group to scavenge free radicals. The introduction of an alkyl group can modulate this activity and the compound's solubility. While direct studies on the antioxidant properties of 3-isobutylphenol are scarce, related butylphenols are used as antioxidants in fuels, lubricants, and polymers.

Resins and Polymers

Phenol and its derivatives are fundamental building blocks for phenolic resins. The isobutyl group in 3-isobutylphenol can influence the properties of such polymers, potentially enhancing their flexibility or altering their solubility characteristics.

Analytical Methodologies

The accurate detection and quantification of 3-isobutylphenol are crucial for quality control in its production and for monitoring its presence in environmental or biological samples. The primary analytical techniques employed for alkylphenols are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[16][17][18][19]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like 3-isobutylphenol.[16][17][18][19]

Principle: In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed.[14]

Experimental Protocol: General GC-MS Analysis of Alkylphenols in Water

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Pass the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the retained alkylphenols with a suitable organic solvent (e.g., acetone/methanol mixture).[18]

-

Concentrate the eluate under a gentle stream of nitrogen.

-

-

Derivatization (Optional but often recommended for phenols):

-

To improve volatility and chromatographic peak shape, the phenolic hydroxyl group can be derivatized, for example, through silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18]

-

-

GC-MS Analysis:

-

Injector: Splitless mode, with an injection volume of 1 µL.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: A gradient program starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, with a scan range appropriate for the target analyte and its fragments. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity.[16]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of alkylphenols, particularly for less volatile or thermally labile compounds.[5][20]

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Detection is typically achieved using a UV-Vis or fluorescence detector.

Data Presentation: HPLC Performance for Alkylphenol Analysis

| Parameter | HPLC-UV | HPLC-FLD | Reference |

| Linearity Range | 0.025 - 0.5 µg/mL | 0.0008 - 0.1 µg/mL | [5][20] |

| Limit of Detection (LOD) | 5 ng/mL | - | [5][20] |

| Limit of Quantification (LOQ) | 15 ng/mL | - | [5][20] |

Toxicological Profile and Safety Considerations

The toxicological data specifically for 3-isobutylphenol is limited. Therefore, a read-across approach, using data from structurally similar alkylphenols, is often employed for a preliminary risk assessment.[2]

Acute Toxicity

Based on data for other butylphenols, 3-isobutylphenol is expected to have moderate acute oral toxicity, with LD50 values likely falling in the range of 300–2000 mg/kg body weight.[2]

Dermal and Ocular Irritation

Structurally related butylphenols are known to be corrosive to the skin.[2] Therefore, 3-isobutylphenol should be handled with appropriate personal protective equipment to avoid skin and eye contact. Dermal irritation studies on rabbits with 2-tert-butylphenol and 2-sec-butylphenol showed corrosive effects.[2]

Aquatic Toxicity

Alkylphenols are recognized as environmental contaminants with potential endocrine-disrupting effects. Studies on related compounds like 3-tert-butylphenol and various isopropylphenols have demonstrated their toxicity to aquatic organisms.[15][21] The toxicity can vary significantly between different species. For instance, the marine bacterium Vibrio fischeri has been shown to be particularly sensitive to some alkylphenols.[15][21] Chronic toxicity studies on Daphnia magna, a key species in freshwater ecosystems, are crucial for assessing the long-term environmental risks of such compounds.[10][20][22][23][24]

Biodegradation

The environmental fate of 3-isobutylphenol is largely determined by its biodegradability. Phenolic compounds, including alkylphenols, can be degraded by various microorganisms, with bacteria from the genus Pseudomonas being particularly prominent.[1][21][25][26][27]

Biodegradation Pathway: The aerobic biodegradation of phenols typically proceeds through hydroxylation of the aromatic ring to form a catechol intermediate. This intermediate then undergoes ring cleavage, either via the ortho or meta pathway, leading to intermediates that can enter the central metabolic cycles of the microorganism.[1] The presence of the isobutyl group may influence the rate and pathway of degradation.

Logical Relationship: General Phenol Biodegradation Pathway

Caption: A generalized pathway for the aerobic biodegradation of alkylphenols.

Conclusion

3-Isobutylphenol is a compound with significant potential as a chemical intermediate. While its direct applications are not as well-documented as some of its isomers, its structural features make it a person of interest for researchers in pharmaceuticals, agrochemicals, and polymer science. A thorough understanding of its synthesis, analytical methodologies, and potential toxicological and environmental impacts is crucial for its safe and effective utilization. Further research is needed to fill the existing data gaps, particularly in the areas of specific applications and comprehensive toxicological profiling.

References

-

Uchiyama, H., O-tani, M., Yamazoe, A., & Hatta, T. (n.d.). Degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01. Applied and Environmental Microbiology. [Link]

- Yoshioka, Y., Ose, Y., & Sato, T. (2004). Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. Environmental Toxicology, 19(1), 45-50.

-

Yoshioka, Y., Ose, Y., & Sato, T. (2004). Aquatic toxicity of four alkyphenols (3-tert-butylphenol, 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). 3-Isobutylphenol. Retrieved from [Link]

- Gong, Z., & Alef, K. (2021). A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. Environmental Science and Pollution Research, 28(23), 28657-28681.

- Corvini, P. F. X., Schäffer, A., & Schlosser, D. (2006). Microbial degradation of nonylphenol and other alkylphenols—Our evolving view. Applied Microbiology and Biotechnology, 72(2), 223-243.

-

J&K Scientific LLC. (2021, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

- Bolz, U., Hagenmaier, H., & Körner, W. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 40(9-11), 929-935.

-

Government of Canada. (2021, February 10). Risk assessment summary, new substances notification 18638. Retrieved from [Link]

- Zhang, Y., & Wang, Y. (2024). Modification of ibuprofen synthesis through the mechanism analysis. Proceedings of the 2nd International Conference on Modern Medicine and Global Health.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Propyl and butyl phenols - Evaluation statement. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Retrieved from [Link]

- Sim, J. H., & Lee, J. (2017).

-

Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

-

National Institute of Technology and Evaluation, Japan. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

- Klonne, D. R., Myers, R. C., Nachreiner, D. J., & Homan, E. R. (1988). Acute toxicity and primary irritation of para-tertiary butylphenol. Drug and Chemical Toxicology, 11(1), 43-54.

- Ahmadi, A., Danialia, M., Kazemia, S., Azamia, S., & Alizadea, N. (2014). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. Journal of Applied Chemical Research, 8(3), 91-95.

- Wang, Y., Zhang, Y., & Li, Y. (2022). Developmental and Reproductive Impacts of Four Bisphenols in Daphnia magna. International Journal of Molecular Sciences, 23(23), 14757.

-

Central College. (2019, April 11). Ibuprofen Synthesis. Retrieved from [Link]

- Kovaleva, I. L., & Kholodkevich, S. V. (2022). Chronic Toxicity Testing with Daphnia magna in Three Generations.

- International Journal of Pharmaceutical Research and Applications. (2024). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches.

-

PubChem. (n.d.). 3-(2-Methylpropyl)phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Li, J., Wang, Y., & Zhang, Y. (2018). Characterization of Acute and Chronic Toxicity of DBP to Daphnia magna.

- U.S. Patent and Trademark Office. (2011). Method and apparatus for continuous flow synthesis of ibuprofen. (U.S.

- Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061-6070.

- Kühn, R., & Pattard, M. (1989). RESULTS OF THE HARMFUL EFFECTS OF SELECTED WATER POLLUTANTS (ANILINES, PHENOLS, ALIPHATIC COMPOUNDS) TO DAPHNIA MAGNA.

- Bandini, M., & Umani-Ronchi, A. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.

- Martínez-Paz, O., & López-Munguía, A. (2018).

-

Ojediran, T. K., Olorunlowu, S. A., Oyekola, O., Olagoke, O. C., & Emiola, I. A. (2019). Synthesis of 3-propylphenol via isomerising-metathesis of 3-(non-8-enyl) phenol. ResearchGate. [Link]

- Bhatia, S. P., Cocchiara, J., Wellington, G. A., Lalko, J., Letizia, C. S., & Api, A. M. (2011). Fragrance material review on 3-phenylpropyl isobutyrate. Food and Chemical Toxicology, 49 Suppl 2, S242-S245.

-

Filo. (2024, November 27). How to make iso-butyl alcohols from grignard reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

- Bhatia, S. P., Cocchiara, J., Wellington, G. A., Lalko, J., Letizia, C. S., & Api, A. M. (2011). Fragrance material review on 3-phenylpropyl isobutyrate. Food and Chemical Toxicology, 49 Suppl 2, S242-S245.

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Dermatological Assessment of Primary Dermal Irritability Accumulated, Sensitization, Photoallergy and Photosensitization of a Scar Gel. Retrieved from [Link]

-

MDPI. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved from [Link]

- Fujisawa, S., & Kadoma, Y. (1997). 1H and 13C NMR studies of the interaction of eugenol, phenol, and triethyleneglycol dimethacrylate with phospholipid liposomes as a model system for odontoblast membranes. Journal of Dental Research, 76(6), 1262-1266.

- U.S. Patent and Trademark Office. (1964). Process for making grignard reagents. (U.S.

-

MDPI. (2022, July 1). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to make iso-butyl alcohols from grignard reagent | Filo [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. trjfas.org [trjfas.org]

- 11. researchgate.net [researchgate.net]

- 12. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 13. ijprajournal.com [ijprajournal.com]

- 14. US20110054208A1 - Method and apparatus for continuous flow synthesis of ibuprofen - Google Patents [patents.google.com]

- 15. CN102838493B - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol - Google Patents [patents.google.com]

- 16. library.dphen1.com [library.dphen1.com]

- 17. researchgate.net [researchgate.net]

- 18. Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water | MDPI [mdpi.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. mdpi.com [mdpi.com]

- 23. Chronic Toxicity Testing with Daphnia magna in Three Generations | Environmental Research, Engineering and Management [erem.ktu.lt]

- 24. researchgate.net [researchgate.net]

- 25. Degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

isomers of isobutylphenol and their properties

Executive Summary

Isobutylphenol (C₁₀H₁₄O) exists primarily in three isomeric forms based on the position of the isobutyl group relative to the phenolic hydroxyl group: 2-isobutylphenol (ortho), 3-isobutylphenol (meta), and 4-isobutylphenol (para). While structurally similar, these isomers exhibit vastly different chemical reactivities, industrial applications, and biological footprints.

Historically, 2-isobutylphenol has been leveraged in the formulation of antiseptics and fragrances[1], whereas 4-isobutylphenol serves as a critical intermediate in the synthesis of resins, UV stabilizers, and complex active pharmaceutical ingredients (APIs)[2]. Recently, both 3-isobutylphenol and 4-isobutylphenol have garnered significant attention in environmental pharmacokinetics as recalcitrant, toxic metabolites generated during the aerobic biodegradation of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[3].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, unequivocal synthesis routes, and analytical methodologies required to isolate and identify the isomers of isobutylphenol.

Structural and Physicochemical Properties

The spatial arrangement of the isobutyl moiety dictates the steric hindrance around the hydroxyl group, directly influencing the hydrogen-bonding capacity, boiling point, and pKa of each isomer.

-

2-Isobutylphenol (o-Isobutylphenol): The proximity of the bulky isobutyl group to the hydroxyl group creates significant steric shielding. This limits intermolecular hydrogen bonding, resulting in a lower melting point (44–46 °C) compared to its para counterpart[1].

-

3-Isobutylphenol (m-Isobutylphenol): Lacking both the direct resonance stabilization of the para position and the steric hindrance of the ortho position, this isomer is primarily encountered as a degradation standard or a biological metabolite[4].

-

4-Isobutylphenol (p-Isobutylphenol): The para substitution allows for optimal intermolecular hydrogen bonding, yielding a highly stable crystalline solid at room temperature (m.p. 51–52 °C)[5]. Biologically, 4-isobutylphenol has been identified as a potent agonist for the olfactory receptor Olfr73[6].

Quantitative Data Summary

| Property | 2-Isobutylphenol | 3-Isobutylphenol | 4-Isobutylphenol |

| CAS Number | 4167-75-3 | 30749-25-8 | 4167-74-2 |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol |

| Melting Point | 44–46 °C | Liquid at RT | 51–52 °C |

| Boiling Point | 218–220 °C | N/A | ~235 °C (60 °C at 0.01 mmHg) |

| Primary Application | Antiseptics, Fragrances[1] | Analytical Standard[4] | Resins, UV Stabilizers, Olfr73 Agonist[2][6] |

| Toxicity Profile | Skin/Eye Irritant[1] | Aquatic Toxin (Metabolite)[3] | Aquatic Toxin (Metabolite)[7] |

Chemical Synthesis and Methodologies

Direct alkylation of phenol with isobutyl halides via Friedel-Crafts reactions is notoriously problematic. The carbocation intermediate undergoes rapid hydride shifts, leading predominantly to tert-butylphenol or sec-butylphenol rather than the desired isobutylphenol isomers.

To achieve an unequivocal synthesis without rearrangement, the modified method of Klages is employed. This involves building the alkyl group via a Grignard reaction on a methoxybenzaldehyde, followed by dehydration, hydrogenation, and a final aggressive demethylation step[5].

Protocol 1: Unequivocal Synthesis of 4-Isobutylphenol via Demethylation

Objective: To cleave the robust aryl-ether bond of 4-isobutylanisole without degrading the isobutyl side chain.

-

Reagent Preparation: In a round-bottom flask, dissolve 9.0 g of 4-isobutylanisole in 1.3 mL of glacial acetic acid.

-

Nucleophilic Addition: Add 11.5 g of pyridine hydrobromide. Causality: Pyridine hydrobromide acts as both a proton source to activate the ether oxygen and a source of the highly nucleophilic bromide ion required for the SN2 cleavage of the methyl group[5].

-

Thermal Cleavage: Heat the mixture under reflux at 200 °C for 5 hours. The high thermal energy is mandatory to overcome the activation barrier of aryl-alkyl ether cleavage.

-

Aqueous Workup: Cool the mixture and pour it into ice water. Extract the organic layer with diethyl ether. Wash the ether layer successively with dilute HCl (to protonate and remove residual pyridine) and saturated sodium bicarbonate (to neutralize acetic acid).

-

Purification & Validation: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Fractionally distill the residue to obtain a quantitative yield of 4-isobutylphenol (b.p. 60 °C at 0.01 mm Hg). Upon standing, the oil will solidify. Recrystallize to yield the pure phenol (m.p. 51–52 °C)[5].

Fig 2: Unequivocal synthesis of 4-isobutylphenol via anisole demethylation.

Biological Significance: Ibuprofen Degradation Pharmacokinetics

In environmental microbiology and wastewater treatment, ibuprofen is a widely monitored micropollutant. The aerobic biodegradation of ibuprofen by strains such as Patulibacter medicamentivorans yields several intermediate metabolites.

The enzymatic action triggers hydroxylation and decarboxylation, leading to the formation of 3-isobutylphenol and 4-isobutylphenol . These specific isomers are highly problematic because their phenolic structures are less biodegradable and exhibit higher aquatic toxicity than the parent ibuprofen molecule[3][7]. They disrupt the oxidative status of cells in aquatic organisms until further enzymatic action forces aromatic ring cleavage via catechol formation[7].

Fig 1: Aerobic biodegradation pathway of ibuprofen yielding toxic isobutylphenol isomers.

Analytical Identification and Differentiation

Because 3-isobutylphenol and 4-isobutylphenol share identical molecular weights and highly similar fragmentation patterns, standard MS is insufficient for differentiation. Chromatographic separation prior to detection is mandatory[8].

Protocol 2: HPLC-DAD-MS/MS Identification of Isobutylphenol Isomers

Objective: To separate and quantify meta and para isobutylphenol from environmental or biological matrices.

-